

Galiellalactone: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Galiellalactone	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Galiellalactone, a fungal metabolite, has emerged as a significant small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutively active STAT3 is a key driver in numerous malignancies, including castration-resistant prostate cancer, making it a promising therapeutic target.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **galiellalactone**, with a focus on its mechanism of action as a direct, covalent inhibitor of STAT3. Detailed experimental protocols for key assays and a summary of quantitative data are presented to support further research and drug development efforts.

Chemical Structure and Properties

Galiellalactone is a tricyclic compound featuring a reactive α,β -unsaturated lactone moiety, which is crucial for its biological activity.[1] Its chemical identity has been confirmed through various spectroscopic methods and total synthesis.[4][5]

Table 1: Chemical and Physical Properties of Galiellalactone



Property	Value	Reference(s)
IUPAC Name	(4S,5aR,7aR,7bS)-5,5a,6,7,7a, 7b-Hexahydro-7b-hydroxy-4- methylindeno[1,7-bc]furan- 2(4H)-one	[2]
Molecular Formula	C11H14O3	[6]
Molecular Weight	194.23 g/mol	[6]
CAS Number	133613-71-5	[6]
SMILES	O=C1C2=CINVALID-LINK C[C@@]3([H])CCINVALID- LINK([H])O1	[1]
Solubility	Soluble to 5 mM in DMSO and ethanol	[6]
Appearance	White to off-white solid	[1]
Storage	Store at -20°C	[6]

Table 2: Spectroscopic Data of Galiellalactone

Spectroscopic Data	Details
¹ H NMR (DMSO-d ₆)	δ 0.50 (1H, ddd), 1.05 (3H, d), 1.84 (1H, m), 1.86 (1H, m), 2.01 (1H, m), 2.06 (1H, m), 2.70 (1H, dd), 2.97 (1H, dd), 3.14 (1H, dd), 3.42 (1H, dd), 3.53 (1H, s), 4.47 (1H, s)
¹³ C NMR (DMSO-d ₆)	δ 20.5, 28.8, 31.3, 31.9, 32.8, 37.0, 45.2, 47.3, 52.0, 54.0, 83.1, 88.7, 168.7, 175.6
High-Resolution Mass Spectrometry (HRMS)	Calculated for C14H21NO5S (M+H)+ 316.1219, found 316.1231 (for Galiellalactone-cysteine adduct)



Note: The provided NMR data is for the **galiellalactone**-cysteine adduct. Detailed spectroscopic data for the parent compound is not readily available in the searched literature.

Mechanism of Action: Direct STAT3 Inhibition

Galiellalactone exerts its biological effects through the direct inhibition of the STAT3 transcription factor.[1][2] Unlike many other STAT3 inhibitors that target the upstream Janus kinases (JAKs) or the SH2 domain of STAT3, **galiellalactone** functions through a unique covalent binding mechanism.[1]

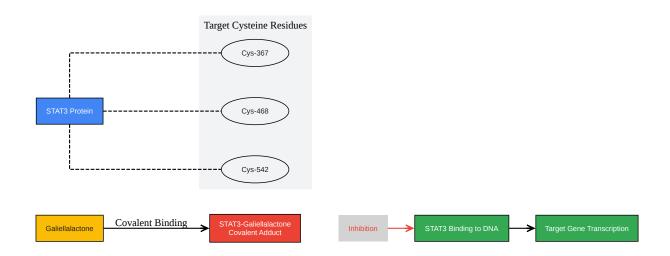
Covalent Modification of STAT3

The α , β -unsaturated lactone ring of **galiellalactone** acts as a Michael acceptor, reacting with nucleophilic cysteine residues on the STAT3 protein.[1] This covalent modification has been confirmed through mass spectrometry analysis, which identified three specific cysteine residues in STAT3 as targets for **galiellalactone**: Cys-367, Cys-468, and Cys-542.[1][7]

Inhibition of DNA Binding

The covalent adduction of **galiellalactone** to these cysteine residues, particularly those within the DNA-binding domain of STAT3, sterically hinders the protein's ability to bind to its consensus DNA sequences in the promoters of target genes.[1] Importantly, **galiellalactone** does not affect the phosphorylation of STAT3 at Tyr705 or Ser727, which is a critical step for its activation and dimerization.[1]





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Galiellalactone's covalent modification of STAT3.

Biological Activity

Galiellalactone has demonstrated significant anti-cancer activity in various preclinical models, particularly in prostate and breast cancer. Its efficacy is linked to the inhibition of STAT3-mediated signaling pathways that promote cell proliferation, survival, and angiogenesis.

Table 3: In Vitro Activity of Galiellalactone



Cell Line	Cancer Type	Assay	Endpoint	IC50	Reference(s
DU145	Prostate Cancer	WST-1 Proliferation	Growth Inhibition	3.6 μM (72h)	[1]
PC-3	Prostate Cancer	Apoptosis Assay	Induction of Apoptosis	-	[8]
LNCaP (IL-6 stimulated)	Prostate Cancer	Luciferase Reporter	STAT3 Activity Inhibition	~5 µM	[8]
BT-549	Triple- Negative Breast Cancer	Cytotoxicity Assay	Cell Viability	-	[9]
MDA-MB-468	Triple- Negative Breast Cancer	Cytotoxicity Assay	Cell Viability	-	[9]
DU145 (Cancer Stem-like Cells)	Prostate Cancer	Viability Assay	Cell Viability	-	[2]

Table 4: In Vivo Activity of Galiellalactone

Cancer Model	Treatment	Outcome	Reference(s)
DU145 Xenografts (mice)	Daily i.p. injections	42% reduction in tumor growth	[8]
Enzalutamide- resistant Prostate Cancer Xenografts	-	Reduced tumor volume and serum PSA	[10]



Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of **galiellalactone**.

Cell-Based Assays

This colorimetric assay measures the metabolic activity of viable cells.

Protocol:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
- Treat cells with varying concentrations of galiellalactone or vehicle control.
- Incubate for the desired time period (e.g., 24, 48, 72 hours).
- Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

This assay quantifies the transcriptional activity of STAT3.

Protocol:

- Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
- Treat cells with galiellalactone followed by stimulation with a STAT3 activator (e.g., IL-6).
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
- Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity.

Biochemical Assays

Used to detect the levels of specific proteins, including total and phosphorylated STAT3.



Protocol:

- Treat cells with galiellalactone and lyse them to extract total protein.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with primary antibodies against STAT3, phospho-STAT3 (Tyr705/Ser727), and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

This assay is used to assess the DNA-binding activity of STAT3.

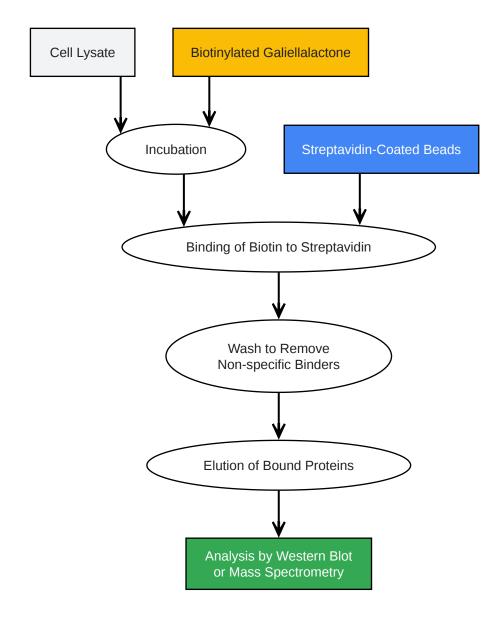
· Protocol:

- Prepare nuclear extracts from cells treated with galiellalactone.
- Incubate the nuclear extracts with a radiolabeled or biotinylated DNA probe containing the STAT3 consensus binding site.
- Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
- Visualize the complexes by autoradiography or chemiluminescence.

Target Identification

This method is employed to identify the direct protein targets of **galiellalactone**.





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Workflow for identifying galiellalactone's protein targets.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of **galiellalactone** in a living organism.

- · Protocol:
 - Implant human cancer cells (e.g., DU145) subcutaneously or orthotopically into immunocompromised mice.
 - Once tumors are established, randomize mice into treatment and control groups.

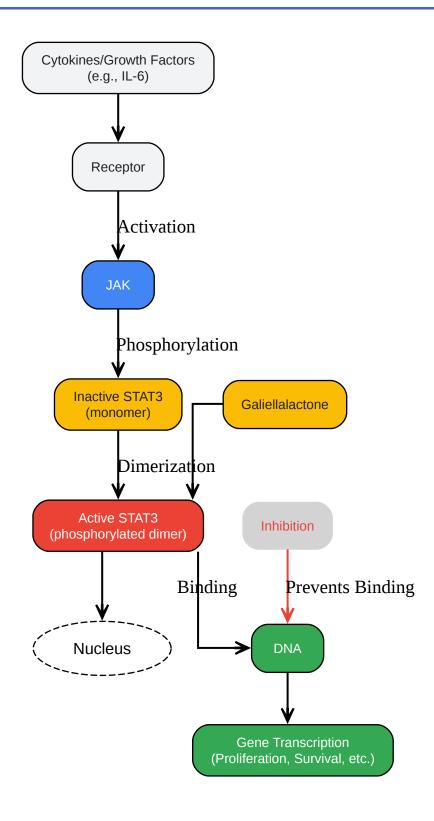


- Administer galiellalactone (e.g., via intraperitoneal injection) or vehicle control according to a defined schedule and dosage.
- Monitor tumor growth over time using calipers or in vivo imaging.
- At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).

Signaling Pathway

Galiellalactone directly interferes with the STAT3 signaling pathway, a critical regulator of cell fate.





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Galiellalactone's intervention in the STAT3 signaling pathway.

Conclusion



Galiellalactone is a promising natural product with a well-defined mechanism of action as a direct covalent inhibitor of STAT3. Its ability to suppress the growth of cancer cells, particularly in models of castration-resistant prostate cancer, highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of **galiellalactone** and its analogs.

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